molecular formula C17H22N2O3 B457481 N-cyclooctyl-3-{3-nitrophenyl}acrylamide

N-cyclooctyl-3-{3-nitrophenyl}acrylamide

Cat. No.: B457481
M. Wt: 302.37g/mol
InChI Key: BVBCNGMAFXAPMD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-3-{3-nitrophenyl}acrylamide is a synthetic acrylamide derivative characterized by a 3-nitrophenyl group attached to the α,β-unsaturated carbonyl system and a cyclooctyl substituent on the amide nitrogen. The cyclooctyl group introduces steric bulk, which may influence solubility, crystallinity, and interaction with biological targets.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37g/mol

IUPAC Name

(E)-N-cyclooctyl-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H22N2O3/c20-17(18-15-8-4-2-1-3-5-9-15)12-11-14-7-6-10-16(13-14)19(21)22/h6-7,10-13,15H,1-5,8-9H2,(H,18,20)/b12-11+

InChI Key

BVBCNGMAFXAPMD-VAWYXSNFSA-N

SMILES

C1CCCC(CCC1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

C1CCCC(CCC1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CCCC(CCC1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-{3-nitrophenyl}acrylamide typically involves the following steps:

    Formation of the Cyclooctyl Amine: Cyclooctylamine is synthesized through the hydrogenation of cyclooctanone in the presence of a suitable catalyst.

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety is introduced through a reaction involving acrylonitrile and a suitable amine.

    Coupling Reaction: The final step involves coupling the cyclooctylamine with the nitrophenyl prop-2-enamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-{3-nitrophenyl}acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclooctyl-3-{3-nitrophenyl}acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-{3-nitrophenyl}acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclooctyl group may influence the compound’s binding affinity to certain proteins or enzymes. The prop-2-enamide moiety can form hydrogen bonds with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among acrylamide derivatives include substituents on the amide nitrogen (e.g., aryl, alkyl, or heterocyclic groups) and modifications to the phenyl ring (e.g., nitro, trifluoromethyl, or halogen substituents). Below is a comparative analysis based on substituent types:

Table 1: Comparison of Acrylamide Derivatives
Compound Name Substituent (Amide N) Phenyl Ring Substituent Molecular Weight Melting Point (°C) Yield (%) Biological Activity
(2E)-N-(4-methylbenzyl)-3-(3-nitrophenyl)acrylamide (6h) 4-methylbenzyl 3-nitro 297.2 131–133 56 Anticancer (in vitro)
(E)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)acrylamide (6i) 4-methoxyphenyl 3-nitro 313.3 195–197 58 Anticancer (in vitro)
N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide 5-fluoro-2-methylphenyl 3-nitro 300.28 Not reported Not reported Not specified
N-benzyl-3-(3-nitrophenyl)acrylamide Benzyl 3-nitro 282.29 Not reported Not reported Not specified
Poly(N-(3-nitrophenyl) acrylamide) (3a) Polymer backbone 3-nitro ~Repeating unit Not reported 62 Material science applications
Tacrine–cinnamic acid hybrid (28) 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl 3-nitro 417.192 210–213 63.74 Acetylcholinesterase inhibition

Physical and Chemical Properties

  • Melting Points : Derivatives with aromatic amide substituents (e.g., 4-methoxyphenyl in 6i) exhibit higher melting points (195–197°C) compared to aliphatic or smaller aryl groups (131–133°C for 6h) , suggesting stronger intermolecular interactions (e.g., π-stacking) in the solid state.
  • Molecular Weight and Solubility : Bulkier substituents like the tacrine hybrid (MW 417.192) or cyclooctyl group likely reduce solubility in polar solvents compared to simpler analogues (e.g., N-(4-nitrophenyl)acrylamide, MW 192.17 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.